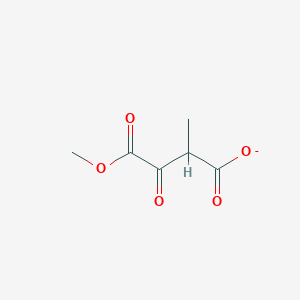![molecular formula C6H12NNaO11S2 B14315944 sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate CAS No. 107037-81-0](/img/structure/B14315944.png)
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a sulfoamino group, making it a versatile molecule in chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the oxan-3-yl core, followed by the introduction of hydroxyl and sulfoamino groups through specific reaction conditions. Common reagents used in these steps include sodium hydroxide, sulfuric acid, and various organic solvents to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoamino group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and enzyme functions.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfoamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(amino)oxan-3-yl] sulfate
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(methylsulfonyl)oxan-3-yl] sulfate
Comparison: Compared to these similar compounds, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate exhibits unique reactivity due to the presence of the sulfoamino group. This functional group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
107037-81-0 |
|---|---|
Molecular Formula |
C6H12NNaO11S2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)3(7-19(11,12)13)5(6(10)17-2)18-20(14,15)16;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1/t2-,3+,4-,5-,6+;/m1./s1 |
InChI Key |
SCLPBBFPVXMSRB-DAWIOUNYSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
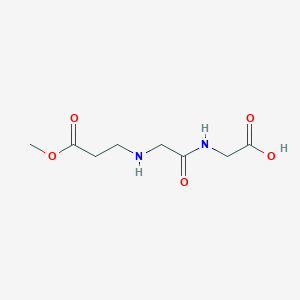
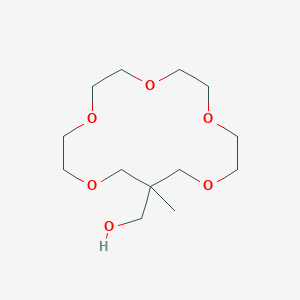
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)

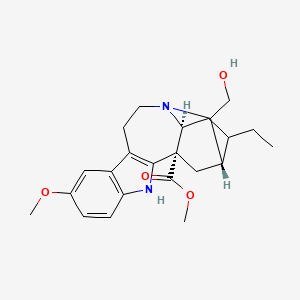
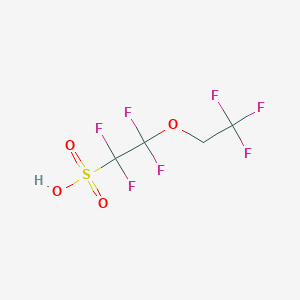


![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)

